Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)propanoate
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Overview
Description
Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)propanoate is a synthetic organic compound characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon known for its rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)propanoate typically involves the following steps:
Formation of Adamantane-1-carboxylic Acid: Adamantane is first oxidized to form adamantane-1-carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Amidation Reaction: The adamantane-1-carboxylic acid is then converted to its corresponding amide by reacting with an appropriate amine, such as 2-amino-2-methylpropanoic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The final step involves esterification of the carboxyl group with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted esters and amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)propanoate is used as a building block for the synthesis of more complex molecules. Its rigid adamantane core provides structural stability, making it useful in the design of novel materials and catalysts.
Biology
The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug design and development. It can be used to study the effects of rigid molecular frameworks on biological activity.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities. The adamantane core is known for its ability to enhance the pharmacokinetic properties of drugs.
Industry
Industrially, the compound can be used in the production of advanced polymers and resins, where its rigidity and stability contribute to the mechanical properties of the final products.
Mechanism of Action
The mechanism by which Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The adamantane core can enhance membrane permeability, allowing the compound to reach its molecular targets more effectively.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known antiviral drug with a similar adamantane core.
Rimantadine: Another antiviral compound with structural similarities.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane structure.
Uniqueness
Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)propanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its combination of an adamantane core with an amide and ester group makes it versatile for various synthetic and research purposes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
methyl 2-(adamantane-1-carbonylamino)propanoate |
InChI |
InChI=1S/C15H23NO3/c1-9(13(17)19-2)16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,3-8H2,1-2H3,(H,16,18) |
InChI Key |
MUOARHHMUAFOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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